molecular formula C36H48N2O11 B8103894 DBCO-NHCO-PEG7-acid

DBCO-NHCO-PEG7-acid

Cat. No.: B8103894
M. Wt: 684.8 g/mol
InChI Key: XYFCCMAQJJOQRL-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG7-acid: is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules designed to selectively degrade target proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound contains a DBCO (dibenzocyclooctyne) group, which is essential for click chemistry reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG7-acid typically involves the following steps:

  • Synthesis of PEG7-acid: : The starting material is PEG7-acid, which is a polyethylene glycol chain with seven repeating units and a carboxylic acid group at one end.

  • Attachment of DBCO group: : The DBCO group is introduced to the PEG7-acid through a series of chemical reactions, often involving the use of azides and cyclooctynes.

  • Introduction of NHCO group: : The NHCO group is then introduced to the PEG chain, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. This may include the use of automated synthesis platforms and stringent quality control measures to meet the requirements for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG7-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly efficient and selective, making it ideal for bioconjugation applications.

Common Reagents and Conditions

  • Reagents: : Azides, cyclooctynes, and copper-free click chemistry reagents.

  • Conditions: : SPAAC reactions typically occur under mild conditions, often at room temperature without the need for a catalyst.

Major Products Formed

The major product of the SPAAC reaction involving this compound is a triazole-linked conjugate, which is stable and biocompatible.

Scientific Research Applications

DBCO-NHCO-PEG7-acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: : Used as a linker in the synthesis of PROTACs and other bioconjugates.

  • Biology: : Facilitates the study of protein-protein interactions and the development of targeted therapies.

  • Medicine: : Used in the development of PROTAC-based drugs for targeted protein degradation, offering potential treatments for various diseases.

  • Industry: : Applied in the production of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of DBCO-NHCO-PEG7-acid involves its role as a linker in PROTACs. The DBCO group reacts with azide-containing molecules to form a stable triazole ring, linking the target protein to the E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Comparison with Similar Compounds

DBCO-NHCO-PEG7-acid is compared to other similar compounds, such as:

  • PEG-based linkers: : Other PEG-based linkers used in PROTAC synthesis, which may vary in chain length and functional groups.

  • Non-PEG-based linkers: : Linkers that do not contain PEG, which may have different biocompatibility and stability profiles.

This compound is unique in its ability to efficiently undergo SPAAC reactions, making it highly suitable for bioconjugation applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N2O11/c39-34(37-14-11-35(40)38-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)38)12-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-13-36(41)42/h1-8H,11-29H2,(H,37,39)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFCCMAQJJOQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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